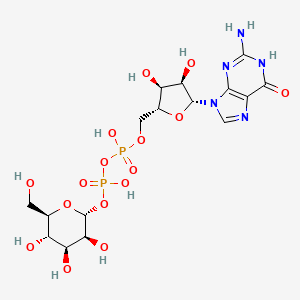

Guanosine diphosphate mannose

Description

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMSCBBUIHUTGJ-GDJBGNAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027237 | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3123-67-9 | |

| Record name | GDP-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine diphosphate mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOSINE DIPHOSPHATE MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0B77H8CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine diphosphate mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Central Role of Guanosine Diphosphate Mannose in N-Glycosylation

Introduction: The Indispensable Nature of N-Glycosylation

N-linked glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins.[1][2][3] This intricate process, which involves the attachment of a complex oligosaccharide to specific asparagine residues (Asn-X-Ser/Thr sequon), begins in the endoplasmic reticulum (ER).[4][5] The fidelity of this pathway is paramount; defects can lead to severe cellular dysfunction and are the basis for a class of debilitating genetic disorders known as Congenital Disorders of Glycosylation (CDG).[6][7]

At the heart of N-glycosylation lies the synthesis of a lipid-linked oligosaccharide (LLO) precursor, a complex glycan built upon a dolichol phosphate lipid carrier embedded in the ER membrane.[2][3] The assembly of this LLO is a masterclass in cellular logistics, requiring a precise sequence of enzymatic reactions and the availability of activated sugar donors. Among these donors, Guanosine Diphosphate Mannose (GDP-mannose) is of singular importance, acting as the exclusive source for all mannose residues in the LLO core. This guide provides an in-depth examination of the pivotal roles of GDP-mannose, from its biosynthesis to its ultimate utilization in the construction of the N-glycan precursor, offering insights for researchers and professionals engaged in drug discovery and development.

Pillar 1: The Upstream Engine - Biosynthesis of GDP-Mannose

The cellular pool of GDP-mannose is the primary determinant for the successful initiation and elongation of the LLO. Its synthesis is a multi-step enzymatic pathway connecting central carbon metabolism (glycolysis) to the specialized requirements of glycosylation.[7] This pathway ensures a steady supply of activated mannose for subsequent transferase reactions.

The primary de novo pathway begins with fructose-6-phosphate, an intermediate of glycolysis.[3][8] The synthesis proceeds through three key enzymatic steps:

-

Isomerization: Phosphomannose isomerase (MPI) catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate.[8][9]

-

Mutation: Phosphomannomutase (PMM), notably the PMM2 isoform in humans, rearranges mannose-6-phosphate to mannose-1-phosphate.[7][10] This step is a critical control point; mutations in the PMM2 gene are the cause of PMM2-CDG (CDG-Ia), the most common congenital disorder of glycosylation.[7][11]

-

Activation: GDP-mannose pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase, catalyzes the final activation step.[12][13] It transfers a guanylyl group from guanosine triphosphate (GTP) to mannose-1-phosphate, yielding GDP-mannose and pyrophosphate.[13] This reaction is rendered effectively irreversible by the subsequent hydrolysis of pyrophosphate, driving the synthesis of the activated sugar donor.

A salvage pathway also exists, allowing cells to utilize exogenous mannose, which is phosphorylated by hexokinase to mannose-6-phosphate, thereby entering the main pathway.[8][14]

Caption: The GDP-Mannose Biosynthesis Pathway.

Quantitative Insights into GDP-Mannose Synthesis

The efficiency of the final activation step is critical. The kinetic parameters of GDP-mannose pyrophosphorylase (GMPP) vary between organisms but underscore its high affinity for its substrates.

| Organism | Substrate | Km (µM) | Reference |

| Leishmania mexicana | Mannose-1-Phosphate | 35 | [13] |

| GTP | 41 | [13] | |

| Mycobacterium tuberculosis | Mannose-1-Phosphate | 70 | [13] |

| GTP | 160 | [13] | |

| Escherichia coli | Mannose-1-Phosphate | 40-60 | [15] |

Pillar 2: The Dual Donor Role of GDP-Mannose in LLO Assembly

The synthesis of the LLO precursor (Glc₃Man₉GlcNAc₂-PP-Dolichol) is a spatially segregated process occurring on both leaflets of the ER membrane.[2][3] GDP-mannose is the linchpin of this entire assembly, serving two distinct but equally vital roles as a mannose donor.

Direct Mannose Donor on the Cytoplasmic Face

The assembly of the LLO begins on the cytoplasmic face of the ER.[16] After the initial addition of two N-acetylglucosamine (GlcNAc) residues to the dolichol phosphate carrier, a series of mannosyltransferases sequentially adds five mannose residues.[3] For these first five additions, GDP-mannose serves as the direct donor of the mannosyl moiety.[17] These reactions are catalyzed by specific asparagine-linked glycosylation (ALG) enzymes, which transfer mannose from GDP-mannose to the growing oligosaccharide chain, building the Man₅GlcNAc₂-PP-Dolichol intermediate.[3][18]

Precursor for the Luminal Mannose Donor: Dolichol-Phosphate-Mannose

Once the Man₅GlcNAc₂-PP-Dolichol intermediate is assembled, it is flipped across the ER membrane into the lumen.[19] The subsequent elongation of the oligosaccharide within the ER lumen requires a different mannose donor: dolichol-phosphate-mannose (Dol-P-Man) .[20][21]

Crucially, Dol-P-Man itself is synthesized from GDP-mannose.[10][19] On the cytoplasmic face of the ER, the enzyme dolichol-phosphate-mannose synthase (DPMS) catalyzes the transfer of mannose from GDP-mannose to dolichol-phosphate.[20][21][22] The resulting Dol-P-Man is then translocated across the ER membrane into the lumen, where it serves as the mannose donor for a different set of mannosyltransferases (also ALG enzymes) to add the final four mannose residues, completing the Man₉GlcNAc₂ core.[3][19]

This dual-role system is a masterpiece of metabolic engineering. It utilizes a single, cytoplasmically synthesized activated sugar (GDP-mannose) to fuel mannosylation on both sides of the impermeable ER membrane.

Sources

- 1. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]

- 8. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Synthesis of GDP-mannose [reactome.org]

- 10. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro treatment of congenital disorder of glycosylation type Ia using PLGA nanoparticles loaded with GDP‑Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of GDP-Mannose and Mannosylglycerate from Labeled Mannose by Genetically Engineered Escherichia coli without Loss of Specific Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-glycosylation [cryst.bbk.ac.uk]

- 17. Transfer of mannose from GDP-mannose to lipid-linked oligosaccharide by soluble mannosyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jci.org [jci.org]

- 20. pnas.org [pnas.org]

- 21. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the GDP-Mannose Biosynthesis Pathway in Eukaryotic Cells

Abstract

Guanosine Diphosphate Mannose (GDP-Mannose) is a cornerstone of eukaryotic cell biology, serving as the essential activated mannose donor for a vast array of glycosylation reactions. These modifications are fundamental to protein folding, cellular signaling, immune responses, and the structural integrity of cell walls and surfaces. The biosynthesis of GDP-mannose is accomplished via two interconnected routes: a primary de novo pathway originating from glycolysis intermediates and a salvage pathway that recycles free mannose. The precise enzymatic control of this pathway is critical, as evidenced by the severe pathologies, such as Congenital Disorders of Glycosylation (CDG), that arise from its disruption. Furthermore, the essentiality of this pathway in many pathogenic organisms renders its constituent enzymes prime targets for novel therapeutic development. This guide provides a comprehensive technical overview of the core biosynthetic pathways, delves into the enzymology and regulation, presents field-proven experimental methodologies for its study, and explores its significance in disease and drug discovery.

The Central Role of GDP-Mannose in Eukaryotic Glycobiology

In eukaryotic cells, mannose-containing glycans are integral to a multitude of cellular structures and functions. GDP-mannose is the high-energy donor substrate required for the transfer of mannose residues onto growing glycan chains.[1][2] Its downstream applications are extensive and vital, including:

-

N-linked Glycosylation: GDP-mannose is the donor for the first five mannose additions in the synthesis of the dolichol-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂-PP-Dol) in the endoplasmic reticulum.[3]

-

O-linked Mannosylation: A critical modification for many cell surface and secreted proteins, particularly in fungi and animals.

-

GPI Anchor Synthesis: The core structure of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell membrane, contains mannose residues derived from GDP-mannose.[4]

-

Precursor Synthesis: GDP-mannose is the direct precursor for other activated sugars, such as Dolichol-Phosphate-Mannose (Dol-P-Man) and GDP-L-fucose.[4][5][6][7]

-

Cell Wall Biosynthesis: In fungi and plants, GDP-mannose is indispensable for the synthesis of structural cell wall components like mannans and glucomannans.[8][9]

Given this central role, the cellular concentration of GDP-mannose must be meticulously maintained through a highly regulated biosynthetic network.

The Core Biosynthetic Machinery: De Novo and Salvage Pathways

Eukaryotes employ two primary pathways to synthesize GDP-mannose, ensuring a consistent supply for cellular needs. The de novo pathway synthesizes it from fructose-6-phosphate, an intermediate of glycolysis, while the salvage pathway utilizes exogenous or recycled mannose.[4][10]

The De Novo Pathway

This three-step enzymatic cascade is the principal route for GDP-mannose production in most eukaryotic cells.[3]

Step 1: Isomerization of Fructose-6-Phosphate The pathway begins with the reversible isomerization of fructose-6-phosphate (F6P) to mannose-6-phosphate (M6P).

-

Enzyme: Mannose-6-Phosphate Isomerase (MPI), also known as Phosphomannose Isomerase (PMI).[11]

-

Mechanism: MPI is a zinc-dependent metalloenzyme that interconverts the ketose F6P and the aldose M6P.[11] The proposed mechanism involves enzyme-catalyzed ring opening, followed by a proton transfer between C1 and C2 via a cis-enediol intermediate, facilitated by key active site residues.[11][12]

Step 2: Isomerization of Mannose-6-Phosphate M6P is then converted to mannose-1-phosphate (M1P), a critical step that prepares the sugar for activation.

-

Enzyme: Phosphomannomutase (PMM). In humans, the key isoform is PMM2.[13][14]

-

Mechanism: PMM catalyzes the intramolecular transfer of the phosphate group from the C6 to the C1 position of mannose.[13][15]

-

Causality: This conversion is essential because only the 1-phosphate isomer can be utilized by the subsequent enzyme for nucleotide sugar formation. A deficiency in PMM2 is the cause of PMM2-CDG (formerly CDG-Ia), the most prevalent congenital disorder of glycosylation, which underscores the indispensability of this enzymatic step.[13]

Step 3: Activation to GDP-Mannose In the final and committing step, M1P reacts with guanosine triphosphate (GTP) to produce GDP-mannose.

-

Enzyme: Mannose-1-Phosphate Guanylyltransferase, more commonly known as GDP-Mannose Pyrophosphorylase (GMPP).[1][16]

-

Mechanism: GMPP catalyzes the transfer of a guanosine monophosphate (GMP) moiety from GTP to M1P, releasing pyrophosphate (PPi).[9][16] This reaction is rendered effectively irreversible by the subsequent hydrolysis of PPi by ubiquitous pyrophosphatases.

-

Regulation: GMPP activity is subject to sophisticated regulation. In humans, the catalytically active GMPPB is allosterically inhibited by its inactive paralogue, GMPPA.[17][18] GMPPA binds the final product, GDP-mannose, and upon binding, interacts with GMPPB to reduce its activity, forming a classic feedback inhibition loop that senses the downstream product pool.[17][18] Recent evidence also points to regulation by ubiquitination, adding another layer of control.[17]

The Salvage Pathway

This pathway provides an alternative route to M6P, allowing it to feed into the main de novo pathway.

-

Mannose Uptake: Free mannose is transported into the cell from the extracellular environment.

-

Phosphorylation: The enzyme Hexokinase (HK), which also phosphorylates glucose, catalyzes the phosphorylation of mannose to Mannose-6-Phosphate (M6P).[3][4]

-

Pathway Convergence: The newly synthesized M6P enters the de novo pathway and is converted to M1P by Phosphomannomutase (PMM).

Expert Insight: The salvage pathway is not merely redundant; it is of significant therapeutic importance. For patients with MPI deficiency (MPI-CDG or CDG-Ib), the block in converting F6P to M6P can be bypassed by providing dietary mannose supplements.[19][20][21] The exogenous mannose is converted to M6P by hexokinase, restoring the substrate pool for PMM and rescuing GDP-mannose synthesis.

Diagram: GDP-Mannose Biosynthesis Pathways

Caption: The de novo and salvage pathways for GDP-mannose synthesis.

Quantitative Impact of Pathway Defects

The clinical severity of CDGs originating in this pathway directly correlates with the residual cellular concentration of GDP-mannose. Deficiencies in PMM and PMI lead to a drastic reduction in the GDP-mannose pool, which can be partially restored in cultured patient fibroblasts by mannose supplementation.[20][21]

Table 1: Cellular GDP-Mannose Levels in Normal and CDG Fibroblasts

| Cell Type | Condition | GDP-Mannose (pmol/10⁶ cells) | Reference |

| Normal Fibroblasts | Untreated | ~23.5 | [20][22] |

| PMM-deficient (PMM2-CDG) | Untreated | 2.3 - 2.7 | [20][22] |

| PMM-deficient (PMM2-CDG) | + 1 mM Mannose | ~15.5 | [20][22] |

| PMI-deficient (MPI-CDG) | Untreated | ~4.6 | [21][22] |

| PMI-deficient (MPI-CDG) | + 1 mM Mannose | ~24.6 | [21][22] |

| PMM2-CDG PBMCs | Untreated | 8.82 ± 3.02 | [23] |

| Control PBMCs | Untreated | 15.43 ± 3.03 | [23] |

Authoritative Insight: The data compellingly demonstrates that while mannose supplementation can effectively restore GDP-mannose levels in PMI-deficient cells to near-normal, the restoration in PMM-deficient cells is only partial.[20][21] This is because the salvage pathway bypasses the PMI enzyme but still relies on a functional PMM enzyme. This biochemical reality explains why mannose therapy is effective for MPI-CDG but not for the more common PMM2-CDG.[19]

Experimental Protocols for Pathway Analysis

Robust and reproducible methodologies are essential for investigating the GDP-mannose pathway, both for basic research and for diagnostic or drug screening purposes.

Protocol: Quantification of Cellular GDP-Mannose by HPLC

This protocol provides a self-validating system for the accurate measurement of intracellular GDP-mannose pools, adapted from established methods.[24]

Principle: Cellular metabolites are extracted, and GDP-mannose is separated from other nucleotide sugars and cellular components using high-performance anion-exchange chromatography (HPAE-HPLC). Quantification is achieved by monitoring UV absorbance at 254 nm and comparing it to a standard curve.

Step-by-Step Methodology:

-

Cell Culture & Harvest: Culture cells (e.g., fibroblasts) to ~90% confluency. Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 50% ethanol to the cell monolayer.

-

Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Incubate on ice for 30 minutes to allow for complete extraction.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Sample Preparation:

-

Carefully transfer the supernatant (containing soluble metabolites) to a new tube.

-

Lyophilize the supernatant to dryness using a speed vacuum concentrator.

-

Resuspend the dried extract in a precise volume (e.g., 100 µL) of HPLC-grade water.

-

-

HPLC Analysis:

-

System: High-Performance Liquid Chromatography system equipped with a UV detector.

-

Column: A strong anion-exchange column (e.g., Partisil-10 SAX).

-

Mobile Phase: A gradient of ammonium phosphate buffer is typically used to elute the negatively charged nucleotide sugars.

-

Detection: Monitor the eluate for absorbance at 254 nm.

-

Quantification: Inject a known amount of the resuspended sample. Calculate the peak area corresponding to the retention time of a pure GDP-mannose standard. Determine the concentration by comparing the peak area to a standard curve generated with known concentrations of GDP-mannose.

-

-

Normalization: Normalize the final amount of GDP-mannose to the cell number or total protein content of the original cell pellet to allow for comparison between samples.

Diagram: GDP-Mannose Quantification Workflow

Caption: Experimental workflow for quantifying cellular GDP-mannose.

Protocol: Colorimetric Assay for GDP-Mannose Pyrophosphorylase (GMPP) Activity

This assay is designed for measuring GMPP enzyme kinetics or for high-throughput screening of potential inhibitors. It relies on the quantification of pyrophosphate (PPi), a product of the GMPP reaction.[25][26][27]

Principle: The forward reaction of GMPP produces GDP-mannose and PPi from M1P and GTP. An excess of inorganic pyrophosphatase is added to the reaction, which hydrolyzes the PPi into two molecules of inorganic phosphate (Pi). The resulting Pi is then quantified using a sensitive colorimetric reagent, such as malachite green, which forms a colored complex with phosphate.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Magnesium Chloride (e.g., 1 mM MgCl₂)

-

Dithiothreitol (DTT, e.g., 1 mM)

-

Inorganic Pyrophosphatase (e.g., 0.5 U/mL)

-

Substrates: Mannose-1-Phosphate (e.g., 0.2 mM) and GTP (e.g., 0.2 mM). For inhibitor screening, pre-incubate the enzyme with the compound before adding substrates.

-

-

Enzyme Addition: Start the reaction by adding the purified GMPP enzyme or cell lysate containing GMPP (e.g., 0.2 µM final concentration) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

-

Reaction Termination & Color Development:

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Add the malachite green phosphate detection reagent to each well.

-

Incubate at room temperature for ~15 minutes to allow for color development.

-

-

Measurement: Read the absorbance at ~620-650 nm using a microplate reader.

-

Calculation: Determine the amount of Pi produced by comparing the absorbance values to a standard curve generated with known concentrations of phosphate. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

The Pathway as a Therapeutic Target

The essentiality of GDP-mannose makes its biosynthetic pathway an attractive target for therapeutic intervention, particularly in two key areas: infectious diseases and genetic disorders.

Targeting Pathogens

In many pathogenic organisms, including the protozoan parasite Leishmania and the fungus Aspergillus fumigatus, the GDP-mannose pathway is critical for the synthesis of cell surface glycoconjugates that are essential for viability, virulence, and interaction with the host.[9][25][28]

-

GDP-Mannose Pyrophosphorylase (GMPP) as a Drug Target: Deletion of the GMPP gene in Leishmania mexicana results in a total loss of virulence, making it an ideal drug target.[25] Because there are significant structural differences between the parasite and human GMPP enzymes, it is possible to design specific inhibitors that target the pathogen's enzyme without affecting the host.[28][29] High-throughput screening and rational drug design efforts are actively underway to identify such compounds.[29]

Therapies for Congenital Disorders of Glycosylation (CDG)

While a cure for most CDGs remains elusive, understanding the GDP-mannose pathway has led to targeted therapeutic strategies.

-

Substrate Supplementation: As discussed, oral mannose therapy is the standard of care for MPI-CDG, effectively bypassing the genetic defect.[19]

-

Novel Delivery Systems: For PMM2-CDG, where mannose supplementation is ineffective, research is focused on delivering the downstream product, Mannose-1-Phosphate (M1P), directly into cells. Recent studies have explored liposome-encapsulated M1P, which has shown promise in improving glycosylation in patient-derived cells, offering a potential future therapeutic avenue.[30][31]

Conclusion

The GDP-mannose biosynthesis pathway represents a fundamental axis of cellular metabolism, linking central carbon metabolism with the complex world of glycosylation. Its elegant enzymatic cascade, subject to precise feedback regulation, ensures the production of a molecule indispensable for eukaryotic life. The profound consequences of its disruption, as seen in congenital disorders of glycosylation, highlight its critical importance in human health. For researchers and drug development professionals, this pathway offers a rich field of study, from unraveling the complexities of its regulation to exploiting its enzymes as validated targets for the development of novel anti-infectives and innovative therapies for rare genetic diseases.

References

-

The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei. (Source: National Institutes of Health) [Link]

-

Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG). (Source: PubMed) [Link]

-

Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG). (Source: Oxford Academic) [Link]

-

Proposed pathway for the synthesis of GDP-L-fucose from GDP-D-mannose... (Source: ResearchGate) [Link]

-

Synthesis of GDP-mannose. (Source: Reactome) [Link]

-

The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies. (Source: PubMed) [Link]

-

GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis. (Source: PubMed) [Link]

-

Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana. (Source: PubMed) [Link]

-

Mannose phosphate isomerase. (Source: Wikipedia) [Link]

-

Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH. (Source: PubMed) [Link]

-

Congenital disorder of glycosylation. (Source: Wikipedia) [Link]

-

Perspectives on Glycosylation and its Congenital Disorders. (Source: National Institutes of Health) [Link]

-

GDP-mannose 4,6-dehydratase. (Source: Wikipedia) [Link]

-

GDP-mannose dehydrogenase is the key regulatory enzyme in alginate biosynthesis in Pseudomonas aeruginosa: evidence from metabolite studies. (Source: PubMed) [Link]

-

The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains. (Source: MDPI) [Link]

-

Preparative synthesis of GDP- -L-fucose by recombinant enzymes from enterobacterial sources. (Source: ResearchGate) [Link]

-

GDP-mannose pyrophosphorylase is a genetic determinant of ammonium sensitivity in Arabidopsis thaliana. (Source: National Institutes of Health) [Link]

-

GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis. (Source: National Institutes of Health) [Link]

-

Genetic evidence for the role of GDP-mannose in plant ascorbic acid (vitamin C) biosynthesis. (Source: PNAS) [Link]

-

This compound. (Source: Wikipedia) [Link]

-

Pathway: GDP-MANNOSE BIOSYNTHESIS FROM MANNOSE. (Source: FlyBase) [Link]

-

GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus. (Source: PubMed) [Link]

-

Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation. (Source: PubMed) [Link]

-

Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity. (Source: bioRxiv) [Link]

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis. (Source: PLOS One) [Link]

-

Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity. (Source: National Institutes of Health) [Link]

-

Scheme of mannose pathway. (1) Phosphomannose isomerase; (2)... (Source: ResearchGate) [Link]

-

The GDP-mannose biosynthesis pathway in Streptomyces coelicolor. (Source: ResearchGate) [Link]

-

GMPPB. (Source: Wikipedia) [Link]

-

Congenital Disorders of Glycosylation. (Source: YouTube) [Link]

-

Assay for GDP-D-mannose-4,6-dehydratase (Journal Article). (Source: OSTI.GOV) [Link]

-

GDP-Mannose biosynthesis pathway in mycobacteria. Enzymatic steps... (Source: ResearchGate) [Link]

-

Molecular and functional analysis of phosphomannomutase (PMM) from higher plants and genetic evidence for the involvement of PMM in ascorbic acid biosynthesis in Arabidopsis and Nicotiana benthamiana. (Source: PubMed) [Link]

-

Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG. (Source: National Institutes of Health) [Link]

-

Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation. (Source: National Institutes of Health) [Link]

-

MPI - Mannose-6-phosphate isomerase - Homo sapiens (Human). (Source: UniProt) [Link]

-

31P-MRS of healthy human brain: Measurement of this compound at 7 T. (Source: PubMed) [Link]

-

Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1. (Source: National Institutes of Health) [Link]

-

Characterization of a Mannose-6-Phosphate Isomerase from Thermus thermophilus and Increased l-Ribose Production by Its R142N Mutant. (Source: National Institutes of Health) [Link]

-

Ablation of mouse phosphomannose isomerase (Mpi) causes mannose 6-phosphate accumulation, toxicity, and embryonic lethality. (Source: PubMed) [Link]

-

GDP-mannose pyrophosphorylase is an efficient target in Xanthomonas citri for citrus canker control. (Source: National Institutes of Health) [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 31 P-MRS of healthy human brain: Measurement of this compound at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of GDP-mannose [reactome.org]

- 4. The de novo and salvage pathways of GDP-mannose biosynthesis are both sufficient for the growth of bloodstream-form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 8. pnas.org [pnas.org]

- 9. GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathway: GDP-MANNOSE BIOSYNTHESIS FROM MANNOSE [flybase.org]

- 11. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 12. The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]

- 15. Molecular and functional analysis of phosphomannomutase (PMM) from higher plants and genetic evidence for the involvement of PMM in ascorbic acid biosynthesis in Arabidopsis and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GMPPB - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity [frontiersin.org]

- 18. Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Perspectives on Glycosylation and its Congenital Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. benchchem.com [benchchem.com]

- 23. Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. GDP-mannose pyrophosphorylase is an efficient target in Xanthomonas citri for citrus canker control - PMC [pmc.ncbi.nlm.nih.gov]

- 28. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of GDP-Mannose in Leishmania: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the critical functions of GDP-mannose in the protozoan parasite Leishmania. As the central donor of mannose for the biosynthesis of a vast array of essential glycoconjugates, the GDP-mannose pathway represents a key vulnerability in the parasite's life cycle. This document will dissect the biosynthesis of GDP-mannose, its utilization in the creation of vital cell surface molecules, its profound impact on parasite virulence and survival, and its emergence as a promising target for novel anti-leishmanial therapies. We will delve into the causality behind experimental choices and provide detailed, field-proven methodologies to empower researchers in this critical area of study.

Introduction: The Glycocalyx Shield of Leishmania

Leishmania, the causative agent of leishmaniasis, is a protozoan parasite with a complex life cycle that alternates between a flagellated promastigote stage in the sandfly vector and a non-motile amastigote stage within the phagolysosomes of mammalian macrophages.[1] A defining feature of the promastigote is its dense surface glycocalyx, a thick coat of glycoconjugates that acts as a crucial interface between the parasite and its hostile environments.[2][3] This protective shield is primarily composed of mannose-rich molecules, including lipophosphoglycan (LPG), proteophosphoglycans (PPGs), and glycoinositolphospholipids (GIPLs).[2] These glycoconjugates are not merely a passive barrier; they are active participants in the parasite's survival strategy, mediating attachment to the host cell, subverting the host immune response, and protecting against the harsh hydrolytic environment of the phagolysosome.[4][5][6] The central building block for this indispensable armor is Guanosine 5'-diphospho-D-mannose (GDP-mannose).

The GDP-Mannose Biosynthetic Pathway: A Linchpin of Parasite Viability

The synthesis of GDP-mannose in Leishmania is a three-step enzymatic cascade that converts fructose-6-phosphate, an intermediate of glycolysis, into the activated mannose donor required for all mannosylation reactions.[7][8]

Key Enzymes in the Pathway

-

Phosphomannose Isomerase (PMI): This enzyme catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.

-

Phosphomannomutase (PMM): PMM then converts mannose-6-phosphate to mannose-1-phosphate.[9]

-

GDP-mannose Pyrophosphorylase (GDP-MP): The final and committing step is the reaction of mannose-1-phosphate with GTP, catalyzed by GDP-MP, to produce GDP-mannose and pyrophosphate.[10]

The paramount importance of this pathway is underscored by genetic studies. While deletion of the gene encoding GDP-MP in Leishmania mexicana is not lethal to the promastigote form in culture, it results in a complete loss of virulence.[10][11] These mutant parasites are unable to establish infections in macrophages or mice, unequivocally demonstrating that GDP-mannose biosynthesis is a critical virulence pathway.[10][11]

Visualization of the GDP-Mannose Biosynthetic Pathway

Caption: The GDP-Mannose Biosynthetic Pathway in Leishmania.

Mannose-Containing Glycoconjugates: The Arsenal of Leishmania

GDP-mannose serves as the donor for the mannosylation of a diverse array of glycoconjugates that are pivotal for the parasite's interaction with its hosts.

| Glycoconjugate | Structure | Key Functions |

| Lipophosphoglycan (LPG) | A tripartite molecule consisting of a phosphatidylinositol lipid anchor, a glycan core, and a long polymer of repeating phosphodisaccharide units ([Gal(β1,4)Man(α1)-PO4-]). | Attachment to the sandfly midgut; protection from complement-mediated lysis; inhibition of phagosome maturation; modulation of host cell signaling.[2][3] |

| Proteophosphoglycans (PPGs) | A family of heavily glycosylated proteins with phosphoglycan chains attached to a serine-rich protein backbone. | Secreted by promastigotes to form a gel-like plug in the sandfly gut, facilitating transmission; immunomodulatory effects on macrophages. |

| Glycoinositolphospholipids (GIPLs) | Free GPI anchors not attached to proteins, with heterogeneous glycan structures. | Modulation of host cell signaling; potential role in immune evasion.[2] |

| GPI-anchored proteins | A variety of surface proteins, including the major surface protease GP63, are anchored to the membrane via GPI anchors. | Adhesion to host cells; degradation of extracellular matrix; resistance to complement. |

GDP-Mannose Metabolism and Parasite Virulence: A Tale of Two Stages

The expression and importance of mannose-containing glycoconjugates, and by extension the GDP-mannose pathway, are developmentally regulated, reflecting the different challenges the parasite faces in the insect vector and the mammalian host.

-

Promastigotes: The flagellated promastigote stage, residing in the sandfly gut, is characterized by a dense glycocalyx dominated by LPG. This LPG coat is essential for the parasite's survival in the digestive tract of the insect and for its transmission to the mammalian host.[2]

-

Amastigotes: Upon differentiation into the amastigote form within the macrophage phagolysosome, the expression of LPG is significantly downregulated.[2] However, other mannosylated molecules, including GIPLs and GPI-anchored proteins, remain crucial for the intracellular survival and replication of the parasite. The continued requirement for GDP-mannose in the amastigote stage highlights the pathway's importance throughout the parasite's life cycle and reinforces its validity as a drug target.

While comprehensive data on the transcriptional regulation of the GDP-mannose pathway enzymes throughout the life cycle is still emerging, studies have shown differential gene expression between promastigote and amastigote stages for various metabolic enzymes.[11][12][13][14] It is likely that the flux through the GDP-mannose pathway is tightly regulated to meet the changing demands for specific glycoconjugates in each life cycle stage.

The GDP-Mannose Pathway as a Drug Target: Exploiting a Parasite-Specific Vulnerability

The essentiality of GDP-mannose for Leishmania virulence, coupled with structural differences between the parasite and human enzymes, makes the GDP-mannose biosynthetic pathway an attractive target for the development of new anti-leishmanial drugs.[8][15]

Structural and Kinetic Differences between Leishmania and Human GDP-MP

Significant research has focused on elucidating the structural and kinetic properties of Leishmania GDP-MP to identify opportunities for selective inhibition.

| Feature | Leishmania GDP-MP | Human GDP-MP |

| Quaternary Structure | Homodimer or hexamer | Heterodimer of two subunits (α and β) |

| Catalytic Site | Possesses specific amino acid residues that differ from the human ortholog.[15] | |

| Kinetics | Exhibits a sequential ordered Bi-Bi kinetic mechanism.[16][17] | |

| Substrate Specificity | High specificity for GTP and mannose-1-phosphate.[10][18] |

These differences, particularly in the architecture of the active site, provide a rational basis for the design of parasite-specific inhibitors that would have minimal off-target effects in the human host.[15]

Visualization of GDP-MP as a Drug Target

Caption: Selective inhibition of Leishmania GDP-MP as a therapeutic strategy.

Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key experiments central to the study of GDP-mannose function in Leishmania.

GDP-Mannose Pyrophosphorylase (GDP-MP) Enzyme Activity Assay (Colorimetric)

This assay measures the activity of GDP-MP by quantifying the amount of pyrophosphate (PPi) produced in the enzymatic reaction.[10]

Materials:

-

Recombinant Leishmania GDP-MP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrates: 10 mM GTP, 10 mM Mannose-1-Phosphate

-

Inorganic Pyrophosphatase (0.1 U/μL)

-

Malachite Green Reagent: 0.045% Malachite Green hydrochloride, 4.2% Ammonium molybdate in 4N HCl, 0.1% Triton X-100.

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For a 50 μL reaction, add:

-

25 μL of 2x Assay Buffer

-

5 μL of 10 mM GTP

-

5 μL of 10 mM Mannose-1-Phosphate

-

1 μL of Inorganic Pyrophosphatase

-

x μL of recombinant GDP-MP (diluted in Assay Buffer)

-

(14 - x) μL of nuclease-free water

-

-

Incubate the plate at 28°C for 30 minutes.

-

Stop the reaction by adding 100 μL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium pyrophosphate to quantify the amount of PPi produced.

Generation of GDP-MP Gene Knockout Mutants using CRISPR-Cas9 (LeishGEdit)

The LeishGEdit platform provides a streamlined and efficient method for CRISPR-Cas9 mediated gene editing in Leishmania.[4][19]

Workflow Overview:

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Leishmania.

Step-by-Step Guide:

-

Primer Design: Utilize the LeishGEdit online tool (leishgedit.net) to design primers for amplifying the single guide RNA (sgRNA) templates and the donor DNA cassettes containing drug resistance markers.[18]

-

PCR Amplification: Perform PCR to generate the sgRNA and donor DNA fragments using the designed primers and the provided pT series of plasmids as templates.

-

Transfection: Co-transfect the purified PCR products into a Leishmania cell line stably expressing the Cas9 nuclease and T7 RNA polymerase. Electroporation is the standard method for transfection.

-

Selection: Plate the transfected parasites on semi-solid agar containing the appropriate selection drugs (e.g., Blasticidin, Puromycin).

-

Clonal Isolation and Expansion: Isolate drug-resistant colonies and expand them in liquid culture.

-

Genomic DNA PCR: Confirm the correct integration of the drug resistance cassettes and the deletion of the target gene by PCR using primers flanking the target locus.

-

Western Blot Analysis: Verify the absence of the target protein in the knockout clones by Western blotting using a specific antibody.

-

Phenotypic Analysis: Characterize the phenotype of the knockout mutants, for example, by assessing their virulence in macrophage infection assays or in a mouse model.

Analysis of Leishmania Lipophosphoglycan (LPG) by Mass Spectrometry

This method allows for the rapid typing of LPG repeating units from crude parasite extracts.

Materials:

-

Leishmania promastigotes (~2 x 10⁹ cells)

-

Chloroform/Methanol/Water (1:2:0.8, v/v/v)

-

Reverse-phase C18 solid-phase extraction cartridge

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

LPG Extraction:

-

Harvest and wash the Leishmania promastigotes.

-

Extract the total lipids by adding chloroform/methanol/water (1:2:0.8, v/v/v) to the cell pellet.

-

Incubate for 30 minutes at room temperature with occasional vortexing.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the crude LPG extract.

-

-

Solid-Phase Extraction:

-

Condition a C18 cartridge with methanol followed by the extraction solvent.

-

Load the crude LPG extract onto the cartridge.

-

Wash the cartridge with the extraction solvent to remove unbound material.

-

-

Mass Spectrometry Analysis:

-

Elute the LPG directly from the cartridge into the ESI-mass spectrometer using a suitable solvent gradient (e.g., increasing concentration of propan-2-ol in water with a small percentage of formic acid).

-

Acquire mass spectra in negative ion mode.

-

Identify the repeating phosphosaccharide units by total ion scanning and by scanning for the parent ions of the characteristic m/z 79 (PO₃⁻) fragment ion.

-

Conclusion and Future Perspectives

The GDP-mannose biosynthetic pathway is a cornerstone of Leishmania's ability to establish and maintain infection. The central role of its final product, GDP-mannose, in the synthesis of the parasite's protective and immunomodulatory glycocalyx makes this pathway a high-priority target for the development of novel anti-leishmanial drugs. The detailed structural and functional differences between the parasite and human enzymes provide a clear path for the design of selective inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricacies of this pathway and to screen for and validate new therapeutic agents. Future research should focus on further dissecting the regulation of this pathway throughout the parasite's life cycle and on exploring the potential for combination therapies that target multiple steps in glycoconjugate biosynthesis. By continuing to unravel the complexities of GDP-mannose metabolism, the scientific community can move closer to developing safer and more effective treatments for leishmaniasis, a disease that continues to afflict millions worldwide.

References

-

Hinton, J. C. (1998). Typing of Leishmania lipophosphoglycans by electrospray mass spectrometry. Glycobiology, 8(2), 137-143. [Link]

-

Beneke, T., & Gluenz, E. (2019). LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9. Methods in Molecular Biology, 1971, 189-210. [Link]

-

Beneke, T., Demay, F., & Gluenz, E. (2021). Use of LeishGEdit CRISPR-Cas9 Technology for Genetic Manipulation of Protozoan Parasite Leishmania. Journal of Visualized Experiments, (170). [Link]

-

Mao, W., et al. (2017). Biochemical analysis of leishmanial and human GDP-Mannose Pyrophosphorylases and selection of inhibitors as new leads. Scientific Reports, 7(1), 460. [Link]

-

LeishGEdit. (n.d.). LeishGEdit: CRISPR Cas9 genome editing in kinetoplastids. Retrieved from [Link]

-

Beneke, T., et al. (2017). A CRISPR Cas9 high-throughput genome editing toolkit for kinetoplastids. Royal Society Open Science, 4(5), 170095. [Link]

-

Stewart, J. M., et al. (2010). Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library. Antimicrobial Agents and Chemotherapy, 54(11), 4784-4791. [Link]

-

McConville, M. J., et al. (1992). Structure of Leishmania mexicana lipophosphoglycan. Journal of Biological Chemistry, 267(10), 6982-6990. [Link]

-

Li, H., et al. (2022). Structural insights into selective inhibition of leishmanial GDP-mannose pyrophosphorylase. Cell Discovery, 8(1), 83. [Link]

-

Pomel, S., et al. (2019). GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis. Frontiers in Cellular and Infection Microbiology, 9, 186. [Link]

-

Arias, M. A., et al. (2023). Gene editing and scalable functional genomic screening in Leishmania species using the CRISPR/Cas9 cytosine base editor toolbox LeishBASEedit. eLife, 12, e85781. [Link]

-

Davis, R. E., et al. (2004). Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana. The Journal of biological chemistry, 279(18), 18364–18372. [Link]

-

Stewart, J. M., et al. (2010). Inhibitors of Leishmania GDP-mannose pyrophosphorylase identified by high-throughput screening of small-molecule chemical library. Antimicrobial agents and chemotherapy, 54(11), 4784–4791. [Link]

-

Rochette, A., et al. (2009). Genome-wide gene expression profiling analysis of Leishmania major and Leishmania infantum developmental stages reveals substantial differences between the two species. BMC genomics, 10, 246. [Link]

-

dos Santos, J. C. C., et al. (2024). Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purification. STAR protocols, 5(4), 103468. [Link]

-

de Assis, R. R., et al. (2012). Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate?. Frontiers in microbiology, 3, 201. [Link]

-

Alcolea, P. J., et al. (2014). Stage-specific differential gene expression in Leishmania infantum: from the foregut of Phlebotomus perniciosus to the human phagocyte. BMC genomics, 15, 873. [Link]

-

de Assis, R. R., et al. (2012). Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate?. Frontiers in microbiology, 3, 201. [Link]

-

Mao, W., et al. (2022). Minor Impact of A258D Mutation on Biochemical and Enzymatic Properties of Leishmania infantum GDP-Mannose Pyrophosphorylase. International journal of molecular sciences, 23(3), 1195. [Link]

-

Lazar, N., et al. (2021). Alkyl-Resorcinol Derivatives as Inhibitors of GDP-Mannose Pyrophosphorylase with Antileishmanial Activities. Molecules (Basel, Switzerland), 26(6), 1599. [Link]

-

Alcolea, P. J., et al. (2014). Stage-specific differential gene expression in Leishmania infantum: from the foregut of Phlebotomus perniciosus to the human phagocyte. BMC genomics, 15, 873. [Link]

-

Foth, B. J., et al. (2020). Advances in Understanding Leishmania Pathobiology: What Does RNA-Seq Tell Us?. Pathogens (Basel, Switzerland), 9(10), 829. [Link]

-

Ramírez, J. D., et al. (2022). Comparative and systems analyses of Leishmania spp. non-coding RNAs through developmental stages. bioRxiv. [Link]

-

Garami, A., & Ilg, T. (2001). Disruption of mannose activation in Leishmania mexicana: GDP-mannose pyrophosphorylase is required for virulence, but not for viability. The EMBO journal, 20(14), 3658–3666. [Link]

-

Yadav, A., et al. (2022). Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates. Pharmaceutics, 14(8), 1590. [Link]

-

Kedzierski, L., et al. (2006). Structure of Leishmania mexicana phosphomannomutase highlights similarities with human isoforms. Journal of molecular biology, 363(1), 215–227. [Link]

Sources

- 1. Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Leishmania lipophosphoglycan: how to establish structure-activity relationships for this highly complex and multifunctional glycoconjugate? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Leishmania GDP-mannose pyrophosphorylase identified by high-throughput screening of small-molecule chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of Leishmania mexicana lipophosphoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties of GDP-mannose pyrophosphorylase, a critical enzyme and drug target in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stage-specific differential gene expression in Leishmania infantum: from the foregut of Phlebotomus perniciosus to the human phagocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome-wide gene expression profiling analysis of Leishmania major and Leishmania infantum developmental stages reveals substantial differences between the two species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Advances in Understanding Leishmania Pathobiology: What Does RNA-Seq Tell Us? [frontiersin.org]

- 13. Biochemical analysis of leishmanial and human GDP-Mannose Pyrophosphorylases and selection of inhibitors as new leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights into selective inhibition of leishmanial GDP-mannose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LeishGEdit [leishgedit.net]

- 17. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Typing of Leishmania lipophosphoglycans by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanosine Diphosphate Mannose: A Technical Guide to the Central Donor in Glycosylation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Guanosine diphosphate mannose (GDP-mannose) is a pivotal sugar nucleotide that serves as the primary activated donor of mannose for the biosynthesis of a vast array of glycoconjugates, including N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors. Its synthesis and subsequent utilization by mannosyltransferases are fundamental to cellular processes ranging from protein folding and stability to cell-cell recognition and immunity. Dysregulation of the GDP-mannose biosynthetic pathway is implicated in severe human diseases, notably Congenital Disorders of Glycosylation (CDG). Furthermore, the essentiality of this pathway in many pathogens renders its constituent enzymes attractive targets for novel therapeutic interventions. This technical guide provides an in-depth exploration of GDP-mannose, covering its biosynthesis, its multifaceted roles as a mannose donor, validated experimental protocols for its study, and its significance in disease and drug discovery.

The Biosynthesis of GDP-Mannose: A Three-Step Enzymatic Cascade

The cellular pool of GDP-mannose is generated from the glycolytic intermediate fructose-6-phosphate through a conserved three-enzyme pathway.[1] This process ensures a steady supply of activated mannose for essential glycosylation reactions. The synthesis is tightly linked to central carbon metabolism, highlighting its fundamental importance.[2][3]

The three core enzymatic steps are:

-

Isomerization: Phosphomannose Isomerase (PMI) catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate.[4][5]

-

Mutation: Phosphomannomutase (PMM) rearranges mannose-6-phosphate to mannose-1-phosphate. Defects in the human PMM2 enzyme are the cause of PMM2-CDG, the most common congenital disorder of glycosylation.[2]

-

Activation: GDP-mannose Pyrophosphorylase (GMPP), also known as mannose-1-phosphate guanylyltransferase, catalyzes the final step, reacting mannose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-mannose and pyrophosphate.[4][6] The subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase renders this final step effectively irreversible, driving the pathway forward.

Figure 2: Central role of GDP-Mannose as the ultimate mannose source for major glycosylation pathways.

Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

GPI anchors are complex glycolipids that tether many proteins to the cell surface. The conserved core structure of the GPI anchor contains three mannose residues. [7][8]The addition of these mannoses to the growing GPI precursor on the ER membrane is catalyzed by specific mannosyltransferases (PIG-M, PIG-V, PIG-B) that utilize Dol-P-Man as the activated donor. [9]Consequently, a sufficient supply of GDP-mannose is essential for the proper assembly of GPI anchors. [10]

Experimental Methodologies

Studying the enzymes that synthesize and utilize GDP-mannose requires robust protocols for its synthesis, purification, and for assaying enzymatic activity.

In Vitro Enzymatic Synthesis of GDP-Mannose

For many applications, a reliable in vitro supply of GDP-mannose is required. A multi-enzyme cascade provides an efficient method for its synthesis from simple precursors. [11] Protocol: One-Pot Multi-Enzyme Synthesis of GDP-Mannose

-

Principle: This protocol utilizes a cascade of five enzymes to convert mannose and polyphosphate into GDP-mannose, with catalytic amounts of ADP and GDP. This system continuously regenerates key intermediates. [11]* Reagents & Enzymes:

-

Mannose

-

Polyphosphate

-

Guanosine diphosphate (GDP)

-

Adenosine diphosphate (ADP)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.5)

-

Purified enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), Mannose-1-phosphate guanylyltransferase (ManC), Inorganic pyrophosphatase (PmPpA), Polyphosphate kinase 2 (1D-Ppk2). [11]* Methodology:

-

Prepare a reaction mixture in Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl₂.

-

Add substrates: Mannose, polyphosphate, and catalytic amounts of GDP (e.g., 0.8 mM) and ADP.

-

Initiate the reaction by adding the cocktail of purified enzymes to the mixture.

-

Incubate the reaction at 30°C with gentle agitation.

-

Monitor the reaction progress by taking aliquots at various time points. Quench the reaction in the aliquot by heating to 90°C for 10 minutes to inactivate the enzymes.

-

Analyze the formation of GDP-mannose using High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm. [11]* Rationale for Experimental Choices:

-

Enzyme Cascade: Using a multi-enzyme system in one pot minimizes intermediate purification steps and improves overall yield by pulling the equilibrium of each step towards product formation.

-

Inorganic Pyrophosphatase: The inclusion of pyrophosphatase is critical. It hydrolyzes the pyrophosphate (PPi) generated in the final step, making the synthesis of GDP-mannose from Mannose-1-P and GTP essentially irreversible and driving the entire cascade forward.

-

Quenching: Heat inactivation is a rapid and effective method to stop the enzymatic reactions, ensuring that the composition of the aliquot accurately reflects the reaction state at the time of sampling.

-

Purification of GDP-Mannose

Following synthesis, GDP-mannose can be purified from the reaction mixture using chromatographic techniques.

-

Anion-Exchange Chromatography: This is a standard method for purifying negatively charged sugar nucleotides. The column is equilibrated at a neutral or slightly alkaline pH, where GDP-mannose is negatively charged and binds to the resin. Elution is achieved with a salt gradient (e.g., NaCl or ammonium bicarbonate).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase ion-pairing HPLC or anion-exchange HPLC can provide high-resolution separation for analytical and preparative scale purification. [11][12]

Mannosyltransferase Activity Assay

Assessing the activity of enzymes that use GDP-mannose as a substrate is fundamental to their characterization.

Protocol: General Mannosyltransferase Radiometric Assay

-

Principle: This assay measures the transfer of a radiolabeled mannose from a donor (e.g., GDP-[¹⁴C]mannose or [³H]Man from Dol-P-[³H]Man) to an acceptor substrate. The radiolabeled product is then separated from the unreacted radiolabeled donor, and its radioactivity is quantified. [13][14]* Reagents:

-

Enzyme source (e.g., microsomal membrane fraction, purified recombinant enzyme) [15] * Radiolabeled donor: GDP-[¹⁴C]mannose or Dol-P-[³H]Man (synthesized from GDP-[³H]mannose)

-

Acceptor substrate (e.g., a synthetic peptide for O-mannosylation, a lipid-linked oligosaccharide for N-glycosylation) [16] * Reaction buffer (e.g., Tris-HCl or MOPS with appropriate pH and divalent cations like Mn²⁺)

-

Detergent (e.g., Triton X-100 or octylthioglucoside, if using membrane preparations) [13] * Stop solution (e.g., EDTA, SDS)

-

-

Methodology:

-

Prepare a reaction mixture containing buffer, divalent cations, detergent (if needed), acceptor substrate, and the enzyme source. Pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the radiolabeled donor substrate (e.g., GDP-[¹⁴C]mannose).

-

Incubate for a defined period during which the reaction is linear.

-

Stop the reaction by adding a stop solution.

-

Separate the radiolabeled product from the unreacted donor. This is the most critical step and varies by acceptor:

-

For protein/peptide acceptors: Precipitate the protein using trichloroacetic acid (TCA) or capture it on a specific resin (e.g., glutathione-Sepharose for a GST-fusion protein acceptor). [13][16] * For lipid acceptors: Use solvent extraction (e.g., chloroform/methanol/water) to separate the lipid-linked product into the organic phase.

-

-

Wash the isolated product thoroughly to remove any remaining unreacted donor.

-

Quantify the radioactivity in the product fraction using a liquid scintillation counter.

-

Include a "no enzyme" or "boiled enzyme" control to determine background levels.

-

-

Self-Validation and Causality:

-

Linearity: It is essential to perform time-course and enzyme-concentration experiments to ensure the assay is being conducted under conditions where product formation is linear with respect to time and enzyme amount. This validates that the measured activity reflects the initial reaction rate.

-

Controls: The inclusion of negative controls (no enzyme, no acceptor) is non-negotiable. These controls establish the baseline and ensure that the measured signal is a direct result of enzyme- and acceptor-dependent catalysis.

-

Relevance in Disease and Drug Development

Congenital Disorders of Glycosylation (CDG)

CDGs are a group of rare genetic diseases caused by defects in the synthesis or attachment of glycans. [2][17]Several types of CDG are directly linked to the GDP-mannose biosynthesis pathway:

-

PMM2-CDG (CDG-Ia): The most common CDG, caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity. This results in a shortage of mannose-1-phosphate and, consequently, a severe deficiency of GDP-mannose and Dol-P-Man. [2][18]* MPI-CDG (CDG-Ib): Caused by mutations in the MPI gene, affecting phosphomannose isomerase. This blocks the conversion of fructose-6-P to mannose-6-P. [2]* GMPPA-CDG: A rare form caused by defects in the GMPPA protein, which regulates the GMPPB enzyme (the human ortholog of GMPP), leading to deficient GDP-mannose production. [19] The central role of GDP-mannose means that its deficiency leads to global defects in N-glycosylation, O-mannosylation, and GPI-anchor synthesis, explaining the multi-systemic and severe clinical presentations of these disorders. [17][20]Research into therapies, such as mannose-1-phosphate supplementation, aims to bypass the enzymatic block and restore the intracellular GDP-mannose pool. [20]

A Target for Anti-Infective Drug Development

Many pathogens rely on mannose-containing glycoconjugates for viability, virulence, and interaction with the host immune system. The enzymes of the GDP-mannose biosynthesis pathway are often essential for these pathogens and can differ structurally from their human counterparts, making them excellent targets for drug development. [21]

| Pathogen | Target Enzyme | Rationale for Targeting |

|---|---|---|

| Leishmania | GDP-Mannose Pyrophosphorylase (GDP-MP) | Essential for synthesizing the parasite's protective lipophosphoglycan (LPG) coat. GDP-MP knockout parasites are unable to establish infection in macrophages and are avirulent. [22][23] |

| Pseudomonas aeruginosa | GDP-Mannose Dehydrogenase (GMD) | GMD is the key enzyme in the biosynthesis of alginate, a major component of the biofilm that protects the bacteria from antibiotics and the host immune system in cystic fibrosis patients. [24][25] |

| Mycobacterium tuberculosis | GDP-Mannose Pyrophosphorylase (ManC) | Required for the synthesis of essential cell wall components like lipoarabinomannan (LAM), which is crucial for cell wall integrity and modulating the host immune response. [4]|

Table 1: Enzymes in the GDP-Mannose pathway as validated or potential drug targets in infectious diseases.

The development of specific inhibitors against these enzymes represents a promising strategy to combat these pathogens. [22][25]High-throughput screening and structure-based drug design are being employed to identify potent and selective small-molecule inhibitors of microbial GDP-mannose pyrophosphorylases and dehydrogenases. [22][25]

Conclusion

This compound stands as a linchpin in cellular metabolism, indispensably linking central carbon pathways to the complex world of glycosylation. Its role as the activated mannose donor is fundamental to the correct synthesis and function of a vast number of proteins and lipids. Understanding the biosynthesis of GDP-mannose, the mechanisms of its utilization, and the consequences of its deficiency provides deep insights into human health and disease. For drug development professionals, the enzymes responsible for its synthesis and downstream modification in pathogenic organisms offer a rich field of validated targets for the creation of novel anti-infective agents. The experimental protocols detailed herein provide a framework for researchers to further probe the intricate biology governed by this essential sugar nucleotide.

References

Sources

- 1. Reactome | Synthesis of GDP-mannose [reactome.org]

- 2. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]

- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Figure 2: [O-mannosyl transferase assay. The protein...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Enzyme assay of protein O-mannosyltransferase (POMT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Enzyme assay of protein O-linked-mannose β1,2-N-acetylglucosaminyltransferase 1 and protein O-linked-mannose β1,4-N-acetylglucosaminyltransferase 2 (POMGNT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. content-assets.jci.org [content-assets.jci.org]

- 18. Perspectives on Glycosylation and its Congenital Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Disease | Rare Diseases Clinical Research Network [rarediseasesnetwork.org]

- 20. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibitors of Leishmania GDP-Mannose Pyrophosphorylase Identified by High-Throughput Screening of Small-Molecule Chemical Library - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | GDP-Mannose Pyrophosphorylase: A Biologically Validated Target for Drug Development Against Leishmaniasis [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Unveiling the Mannose Metropolis: A Technical Guide to GDP-Mannose Dependent Pathways in Bacteria

This guide provides an in-depth exploration of the discovery, function, and investigation of Guanosine Diphosphate (GDP)-mannose dependent pathways in bacteria. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of the causality behind experimental choices and the strategic importance of these pathways in the ongoing search for novel antimicrobial agents.

Part 1: GDP-Mannose: The Central Currency of Mannosylation in Bacteria

Guanosine diphosphate-mannose (GDP-mannose) is a critical nucleotide sugar that serves as the primary donor of mannosyl residues for a vast array of biosynthetic reactions in bacteria.[1] This activated form of mannose is integral to the assembly of essential cell envelope components, including lipopolysaccharides (LPS), capsular polysaccharides (CPS), and the complex cell wall of mycobacteria.[1][2] Furthermore, GDP-mannose is a key substrate for protein glycosylation, a post-translational modification crucial for bacterial virulence and interaction with the host.[3][4] The central role of GDP-mannose in these fundamental processes makes its biosynthetic and utilization pathways a compelling area of study and a promising target for therapeutic intervention.[1]

Part 2: The Core Biosynthetic Pathway of GDP-Mannose: A Conserved Trio of Enzymatic Reactions

The production of GDP-mannose in most bacteria is a highly conserved and efficient three-step enzymatic pathway that funnels intermediates from central carbon metabolism into the synthesis of this vital nucleotide sugar.[1] The pathway can be initiated from fructose-6-phosphate, an intermediate of glycolysis, or through a salvage pathway from exogenous mannose.

The de novo synthesis of GDP-mannose comprises the following key steps:

-

Isomerization: The pathway begins with the conversion of fructose-6-phosphate to mannose-6-phosphate by the enzyme Phosphomannose Isomerase (PMI) , which is encoded by the manA gene.[1][2] This reversible reaction channels a key glycolytic intermediate into mannose metabolism.

-

Mutarotation: Subsequently, Phosphomannomutase (PMM) , the product of the manB gene, catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate.[1][2] This step is crucial as it positions the phosphate group for the final activation step.

-

Activation: The final and committing step is catalyzed by GDP-mannose Pyrophosphorylase (GMP) , also known as mannose-1-phosphate guanylyltransferase, encoded by the manC gene.[1][5] This enzyme utilizes GTP to convert mannose-1-phosphate into GDP-mannose, releasing pyrophosphate in the process.[5]

Alternatively, bacteria can utilize exogenous mannose through a salvage pathway, where a hexokinase phosphorylates imported mannose to mannose-6-phosphate, which then enters the main biosynthetic pathway.[1]

Caption: The core biosynthetic pathway of GDP-mannose in bacteria.

Part 3: The Manifold Fates of GDP-Mannose: Constructing the Bacterial Armor and Arsenal